molecular formula C12H14FNO B12853738 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole CAS No. 811810-59-0

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole

Cat. No.: B12853738
CAS No.: 811810-59-0
M. Wt: 207.24 g/mol
InChI Key: QFOCTPFAOAWHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of a tert-butyl group, a fluorine atom, and a methyl group on the benzo[d]oxazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic fluorination with Selectfluor; nucleophilic substitution with alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce hydroxylated oxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of certain kinases or as a modulator of ion channels, thereby affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-6-chlorobenzo[d]oxazole: Similar in structure but with a chlorine atom instead of fluorine.

    2-(tert-Butyl)-7-methylbenzo[d]oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its non-fluorinated counterparts .

Properties

CAS No.

811810-59-0

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

2-tert-butyl-6-fluoro-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C12H14FNO/c1-7-8(13)5-6-9-10(7)15-11(14-9)12(2,3)4/h5-6H,1-4H3

InChI Key

QFOCTPFAOAWHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=N2)C(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.